Cas no 3894-09-5 (a-Cyclohexyl-benzeneacetic Acid)
a-Cyclohexyl-benzeneacetic Acid Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetic acid, a-cyclohexyl-
- alpha-Cyclohexylphenylacetic Acid
- Cyclohexylphenylacetic Acid
- A-CYCLOHEXYLPHENYLACETIC ACID
- α-Cyclohexyl-benzeneacetic Acid
- &alpha
- 2-Cyclohexyl-2-phenylethanoic acid
- Alpha-Cyclohexyl-benzeneacetic Acid
- α-Cyclohexylphenylacetic Acid
- 2-Cyclohexyl-2-phenylacetic Acid
- NSC 60418
- alpha-Cyclohexyl-alpha-phenylacetic acid
- cyclohexyl(phenyl)acetic acid
- AAJLPPDFIRPBDA-UHFFFAOYSA-N
- .alpha.-Cyclohexylphenylacetic acid
- (2R)-2-cyclohexyl-2-phenylacetic acid
- cyclohexyl-phenylacetic acid
- cyclohexyl-phenyl-acetic acid
- alpha-Phenylcyclohexylacetic acid
- AAJLPPDFIRPBDA-UHFFFAOYSA-
- 2-cyclohexyl-2-phenyl-acetic acid
- [Carboxy(cyclohexyl)methyl]benzene
- ZX-A
- NSC60418
- OR0997
- SBB057536
- VZ31640
- Benzeneacetic acid, .
- a-Cyclohexyl-benzeneacetic Acid
-
- MDL: MFCD00001477
- Inchi: 1S/C14H18O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2,(H,15,16)
- InChI Key: AAJLPPDFIRPBDA-UHFFFAOYSA-N
- SMILES: OC(C(C1C=CC=CC=1)C1CCCCC1)=O
Computed Properties
- Exact Mass: 218.13100
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: solid
- Density: 1.110±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 150.0 to 154.0 deg-C
- Boiling Point: 318.98°C (rough estimate)
- Refractive Index: 1.5300 (estimate)
- Solubility: Very slightly soluble (0.12 g/l) (25 º C),
- PSA: 37.30000
- LogP: 3.43510
- Solubility: Not determined
a-Cyclohexyl-benzeneacetic Acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
a-Cyclohexyl-benzeneacetic Acid Pricemore >>
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a-Cyclohexyl-benzeneacetic Acid Suppliers
a-Cyclohexyl-benzeneacetic Acid Related Literature
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1. 114. Hydrogenation of 4′-hydroxydiphenylylacetic acidW. H. Linnell,H. J. Smith J. Chem. Soc. 1959 557
-
2. 407. Synthesis of piperidine derivatives. Part II. AryldecahydroquinolinesG. M. Badger,J. W. Cook,Thomas Walker J. Chem. Soc. 1948 2011
Additional information on a-Cyclohexyl-benzeneacetic Acid
Introduction to a-Cyclohexyl-benzeneacetic Acid (CAS No. 3894-09-5)
a-Cyclohexyl-benzeneacetic Acid (CAS No. 3894-09-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as α-Cyclohexyl-phenylacetic acid, is characterized by its unique molecular structure, which includes a cyclohexyl group and a phenylacetic acid moiety. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The chemical formula of a-Cyclohexyl-benzeneacetic Acid is C13H16O2, and its molecular weight is approximately 204.26 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and acetone. Its physical and chemical properties have been extensively studied, providing a solid foundation for its use in both academic research and industrial applications.
In recent years, the interest in a-Cyclohexyl-benzeneacetic Acid has grown due to its potential as a building block for the synthesis of more complex molecules. The cyclohexyl group provides steric hindrance and conformational flexibility, while the phenylacetic acid moiety offers a reactive carboxylic acid functional group that can be readily modified through various chemical reactions. This versatility makes it an attractive starting material for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
One of the key areas where a-Cyclohexyl-benzeneacetic Acid has shown promise is in the development of anti-inflammatory drugs. Inflammation is a complex biological response to harmful stimuli, such as pathogens or damaged cells, and plays a crucial role in many diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. Research has demonstrated that derivatives of a-Cyclohexyl-benzeneacetic Acid exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes.
A study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis and biological evaluation of several derivatives of a-Cyclohexyl-benzeneacetic Acid. The researchers found that certain derivatives exhibited selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are key mediators of inflammation. These findings suggest that a-Cyclohexyl-benzeneacetic Acid could serve as a lead compound for the development of new anti-inflammatory drugs with improved safety profiles compared to existing nonsteroidal anti-inflammatory drugs (NSAIDs).
Beyond its anti-inflammatory properties, a-Cyclohexyl-benzeneacetic Acid has also been explored for its potential as an antiviral agent. Viral infections pose significant global health challenges, and there is a continuous need for new antiviral drugs to combat emerging pathogens. A study published in Antiviral Research in 2022 investigated the antiviral activity of several derivatives of a-Cyclohexyl-benzeneacetic Acid against influenza virus strains. The results showed that certain derivatives exhibited potent antiviral activity by inhibiting viral replication without causing significant cytotoxicity to host cells.
The structural flexibility of a-Cyclohexyl-benzeneacetic Acid allows for the introduction of various functional groups that can enhance its biological activity or improve its pharmacokinetic properties. For example, the carboxylic acid group can be esterified or amidated to create prodrugs that are more stable in vivo or have improved bioavailability. Additionally, modifications to the cyclohexyl or phenyl rings can alter the lipophilicity and binding affinity of the molecule, making it suitable for targeting specific biological pathways.
In addition to its therapeutic applications, a-Cyclohexyl-benzeneacetic Acid has found use in other areas such as materials science and analytical chemistry. Its unique molecular structure makes it suitable for use as a ligand in coordination chemistry or as a building block for supramolecular assemblies. In analytical chemistry, derivatives of a-Cyclohexyl-benzeneacetic Acid have been used as chiral selectors in high-performance liquid chromatography (HPLC) to separate enantiomers of chiral compounds.
The synthesis of a-Cyclohexyl-benzeneacetic Acid can be achieved through various routes, depending on the desired scale and purity requirements. One common method involves the reaction of cyclohexane with benzoyl chloride followed by hydrolysis to form the carboxylic acid. Another approach involves the coupling reaction between cyclohexane carboxylic acid and benzaldehyde using transition metal catalysts such as palladium or nickel. These synthetic methods have been optimized to achieve high yields and purity levels, making it feasible to produce large quantities for industrial applications.
In conclusion, a-Cyclohexyl-benzeneacetic Acid (CAS No. 3894-09-5) is a multifunctional organic compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, materials science, and analytical chemistry. Its unique molecular structure provides a platform for the development of novel therapeutic agents with improved efficacy and safety profiles. Ongoing research continues to uncover new possibilities for this versatile compound, highlighting its importance in modern scientific endeavors.
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